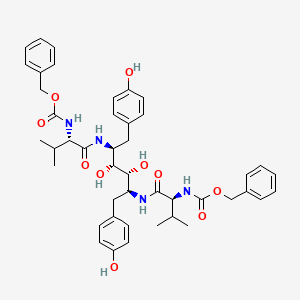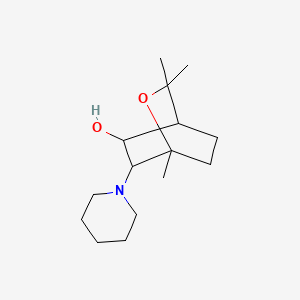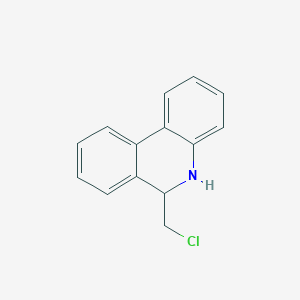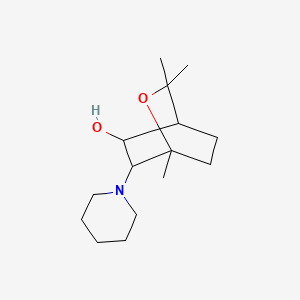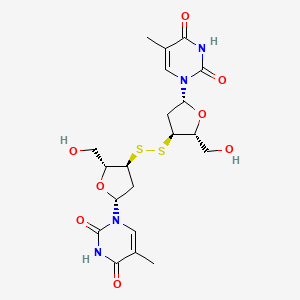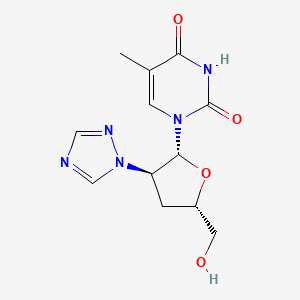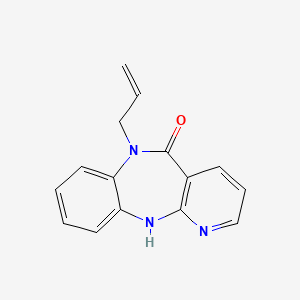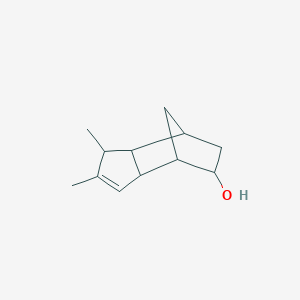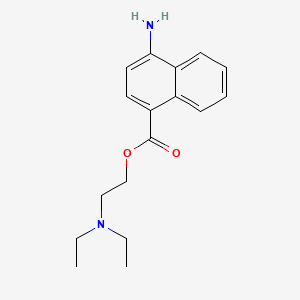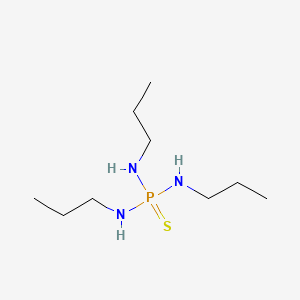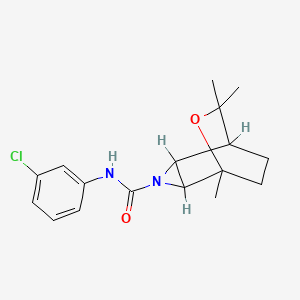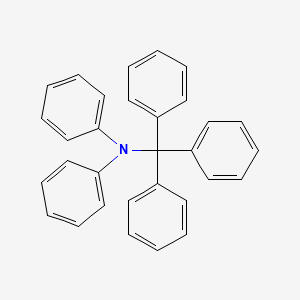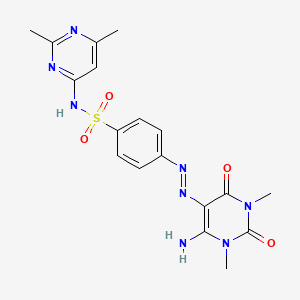
Benzenesulfonamide, 4-((6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)azo)-N-(2,6-dimethyl-4-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-((6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)azo)-N-(2,6-dimethyl-4-pyrimidinyl)- is a complex organic compound that features a benzenesulfonamide group linked to a pyrimidinyl azo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-((6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)azo)-N-(2,6-dimethyl-4-pyrimidinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzenesulfonamide core, followed by the introduction of the azo linkage and subsequent attachment of the pyrimidinyl groups. Common reagents used in these steps include sulfonyl chlorides, amines, and diazonium salts. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-((6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)azo)-N-(2,6-dimethyl-4-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for drug development and other applications.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the sulfonamide group suggests possible antibacterial activity, while the pyrimidinyl groups may interact with nucleic acids or enzymes.
Industry
In industrial applications, the compound could be used in the development of dyes, pigments, or other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action for Benzenesulfonamide, 4-((6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)azo)-N-(2,6-dimethyl-4-pyrimidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the sulfonamide group and may exhibit similar chemical reactivity and biological activity.
Azo compounds: Compounds with azo linkages often have similar properties, such as the ability to undergo reduction to form amines.
Pyrimidinyl compounds: These compounds contain the pyrimidine ring and may have comparable interactions with nucleic acids or enzymes.
Uniqueness
Benzenesulfonamide, 4-((6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)azo)-N-(2,6-dimethyl-4-pyrimidinyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonamide and pyrimidinyl groups allows for diverse applications and interactions, setting it apart from other compounds.
Properties
CAS No. |
29822-12-6 |
|---|---|
Molecular Formula |
C18H20N8O4S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H20N8O4S/c1-10-9-14(21-11(2)20-10)24-31(29,30)13-7-5-12(6-8-13)22-23-15-16(19)25(3)18(28)26(4)17(15)27/h5-9H,19H2,1-4H3,(H,20,21,24) |
InChI Key |
WUSZIDCGPNGZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(N(C(=O)N(C3=O)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


